![molecular formula C8H11NOS B15324202 {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine is a heterocyclic compound that features a fused thieno-pyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno[3,2-c]pyran derivative with a suitable amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno-pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways and receptors .
Industry
In industry, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties, such as enhanced conductivity or stability .
Wirkmechanismus
The mechanism of action of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine: This compound is structurally similar but differs in the position of the methanamine group.
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine: This derivative includes a fluorine atom, which can alter its chemical properties and reactivity.
Uniqueness
The uniqueness of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields .
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanamine |
InChI |
InChI=1S/C8H11NOS/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2 |
InChI-Schlüssel |
USOLXSACZBFWEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1SC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
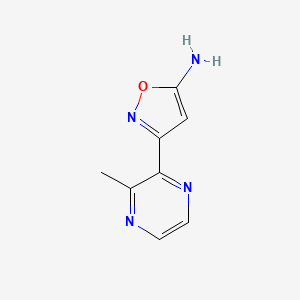
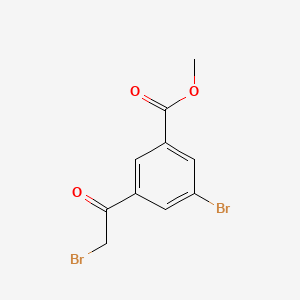
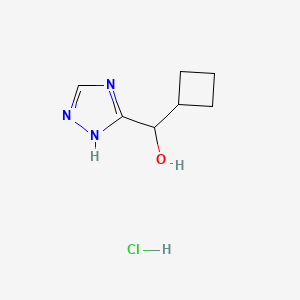

![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
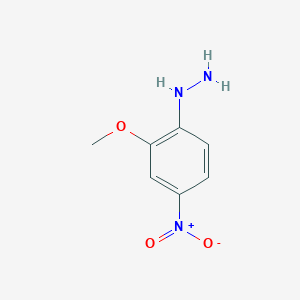
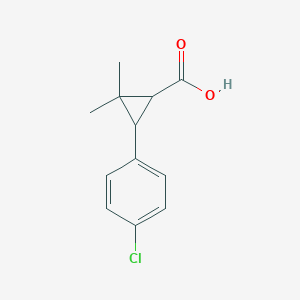
![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
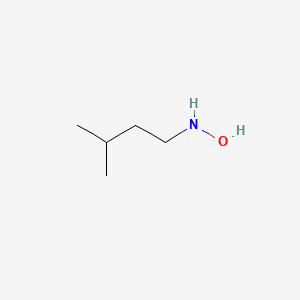
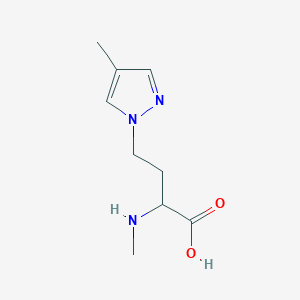
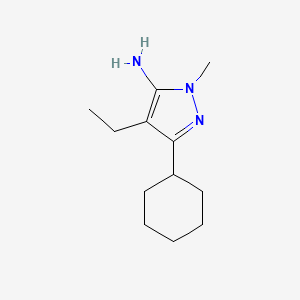
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
